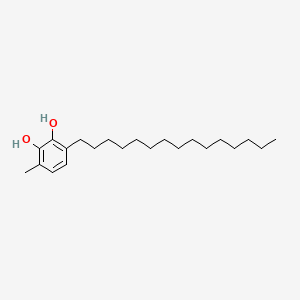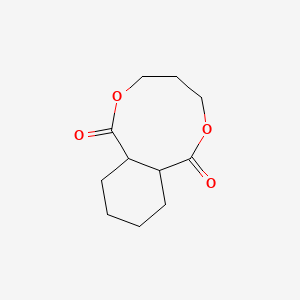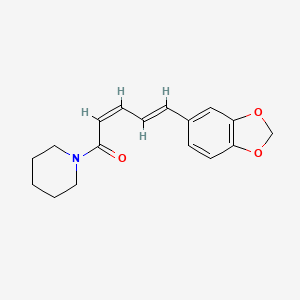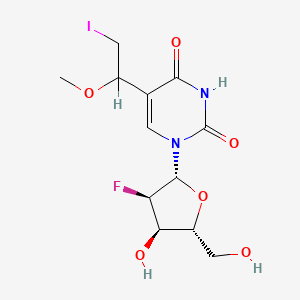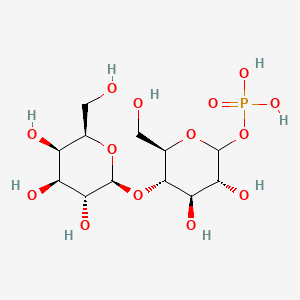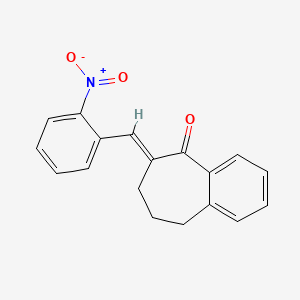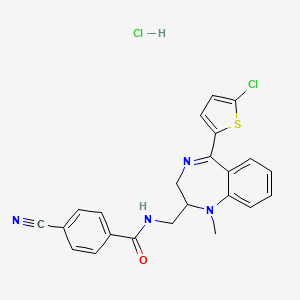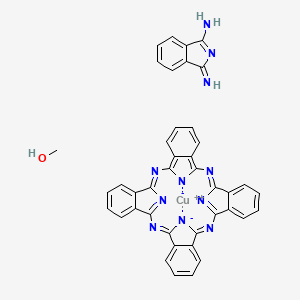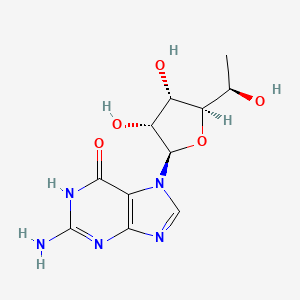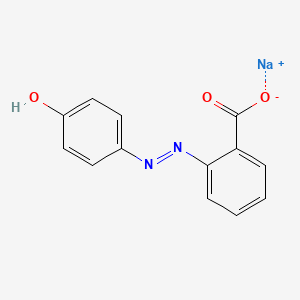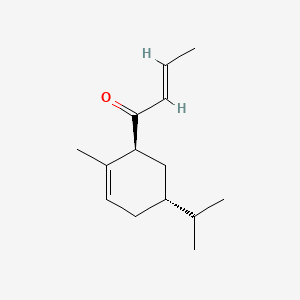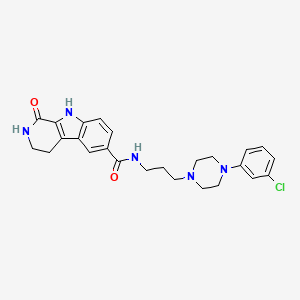
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxaldehyde group, and an O-methyloxime moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with propylamine to form an intermediate. This intermediate is then reacted with a carbonylating agent to introduce the carbonyl group. Finally, the O-methyloxime moiety is introduced through a reaction with methoxyamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a cholinergic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets. It is known to act on cholinergic pathways, potentially influencing neurotransmitter activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, hydrochloride
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific functional groups and structural configuration.
Properties
CAS No. |
145071-57-4 |
|---|---|
Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-propylcarbamate |
InChI |
InChI=1S/C11H19N3O3/c1-3-6-12-11(15)17-14-7-4-5-10(9-14)8-13-16-2/h5,8H,3-4,6-7,9H2,1-2H3,(H,12,15)/b13-8+ |
InChI Key |
HJCVCDWICPJTIT-MDWZMJQESA-N |
Isomeric SMILES |
CCCNC(=O)ON1CCC=C(C1)/C=N/OC |
Canonical SMILES |
CCCNC(=O)ON1CCC=C(C1)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


